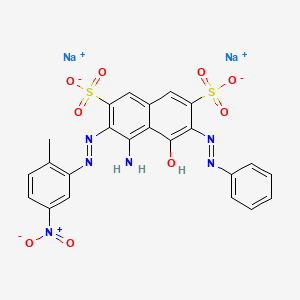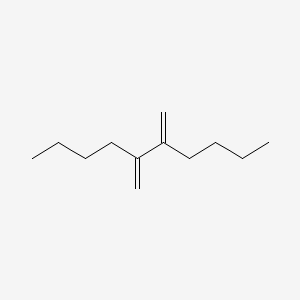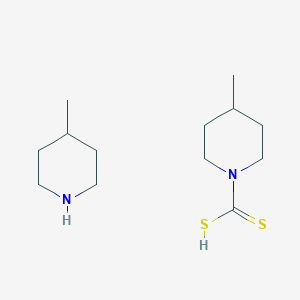
4-Methylpiperidine;4-methylpiperidine-1-carbodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpiperidine;4-methylpiperidine-1-carbodithioic acid is a compound that has garnered interest in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a carbodithioic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpiperidine;4-methylpiperidine-1-carbodithioic acid typically involves the reaction of 4-methylpiperidine with carbon disulfide in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Base: Sodium hydroxide or potassium hydroxide is used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
The reaction proceeds through the formation of an intermediate, which subsequently reacts with carbon disulfide to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Methylpiperidine;4-methylpiperidine-1-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioic acid group to a thiol or other reduced forms.
Substitution: The methyl group on the piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the piperidine ring.
Scientific Research Applications
4-Methylpiperidine;4-methylpiperidine-1-carbodithioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methylpiperidine;4-methylpiperidine-1-carbodithioic acid involves its interaction with molecular targets such as enzymes or receptors. The carbodithioic acid group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The piperidine ring may also interact with hydrophobic pockets in target proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpiperidine-4-carboxylic acid
- 1-Methylpiperidine-4-carboxylic acid hydrochloride
Uniqueness
4-Methylpiperidine;4-methylpiperidine-1-carbodithioic acid is unique due to the presence of both a piperidine ring and a carbodithioic acid group
Properties
CAS No. |
6275-92-9 |
|---|---|
Molecular Formula |
C13H26N2S2 |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
4-methylpiperidine;4-methylpiperidine-1-carbodithioic acid |
InChI |
InChI=1S/C7H13NS2.C6H13N/c1-6-2-4-8(5-3-6)7(9)10;1-6-2-4-7-5-3-6/h6H,2-5H2,1H3,(H,9,10);6-7H,2-5H2,1H3 |
InChI Key |
IPYHRZXDHKJWGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC1.CC1CCN(CC1)C(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



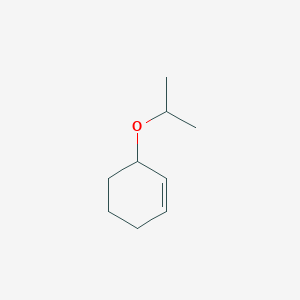
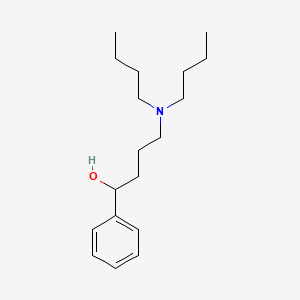
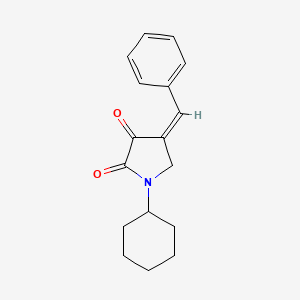
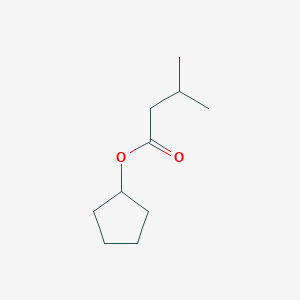
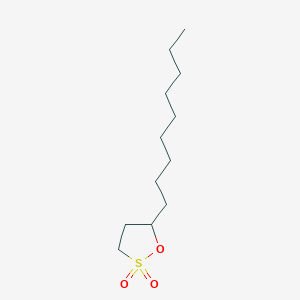
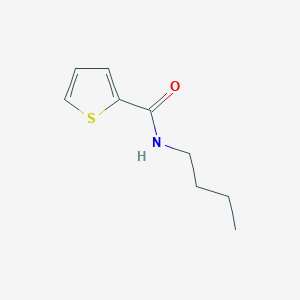
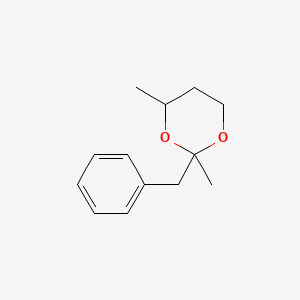
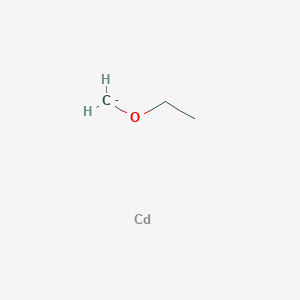
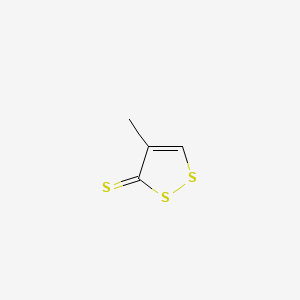
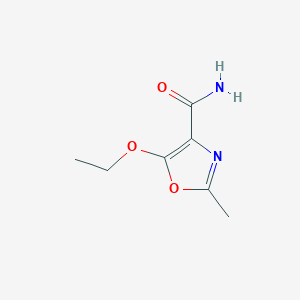
![1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile](/img/structure/B14738695.png)
